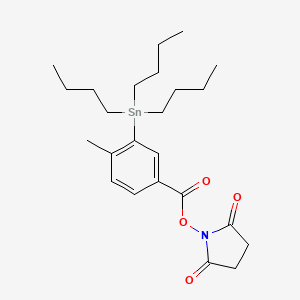

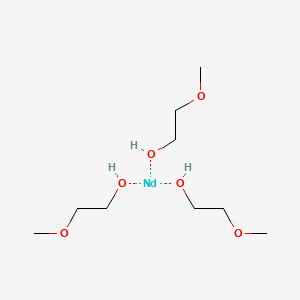

MAM2201 N-(4-hydroxypentyl) Metabolite

説明

MAM2201 N-(4-ヒドロキシペンチル)代謝物は、MAM2201から誘導された合成カンナビノイド代謝物です。 類似の化合物の既知の代謝に基づいて、潜在的な第1相代謝物です . この化合物は、主に法医学的および研究用途に使用されます .

科学的研究の応用

MAM2201 N-(4-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is used in:

Forensic Chemistry: To identify and quantify synthetic cannabinoids in forensic samples.

Clinical Toxicology: To study the metabolism and toxicology of synthetic cannabinoids.

Urine Drug Testing: As a calibrator and control in GC/MS and LC/MS testing methods.

作用機序

MAM2201 N-(4-ヒドロキシペンチル)代謝物は、主にCB1受容体であるカンナビノイド受容体と相互作用することで効果を発揮します . この化合物はこれらの受容体に結合し、さまざまな生理学的および神経学的効果をもたらします。その作用機序に関与する正確な分子標的と経路は、まだ調査中です。

類似の化合物との比較

MAM2201 N-(4-ヒドロキシペンチル)代謝物は、AM2201 N-(4-ヒドロキシペンチル)代謝物などの他の合成カンナビノイドと構造的に類似しています . これは、ペンチル側鎖の4位にヒドロキシル基が存在することでユニークです。類似の化合物には、次のようなものがあります。

AM2201 N-(4-ヒドロキシペンチル)代謝物: 構造的に関連する合成カンナビノイド代謝物.

MAM2201 N-ペンタン酸: MAM2201の別の代謝物.

生化学分析

Biochemical Properties

MAM2201 N-(4-hydroxypentyl) Metabolite plays a crucial role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. This compound is known to interact with cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are G-protein-coupled receptors involved in various physiological processes. The interaction of this compound with these receptors can modulate signal transduction pathways, leading to changes in cellular responses. Additionally, this metabolite may interact with other proteins and enzymes involved in the metabolism and degradation of cannabinoids .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound can influence neurotransmitter release and synaptic plasticity by modulating the activity of cannabinoid receptors. In immune cells, this compound can affect cytokine production and immune response. Furthermore, this metabolite may impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, this metabolite can activate or inhibit downstream signaling pathways, resulting in changes in cellular responses. Additionally, this compound may influence enzyme activity, leading to the inhibition or activation of specific biochemical reactions. Changes in gene expression may also occur as a result of the interaction of this metabolite with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but its degradation products may also exert biological effects. Long-term exposure to this metabolite may lead to sustained changes in cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may produce subtle changes in cellular function, while higher doses can lead to more pronounced effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including alterations in behavior, organ function, and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cannabinoid metabolism. This compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The interaction of this compound with these enzymes can influence metabolic flux and the levels of other metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the binding of this compound to plasma proteins can impact its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects .

準備方法

合成経路と反応条件

MAM2201 N-(4-ヒドロキシペンチル)代謝物の調製には、MAM2201のペンチル側鎖のヒドロキシル化が含まれます。合成経路には、一般的に次の手順が含まれます。

出発物質: MAM2201。

ヒドロキシル化: 適切な試薬と条件を使用して、MAM2201のペンチル側鎖をヒドロキシル化し、4位にヒドロキシル基を導入します.

工業生産方法

この化合物は、GC/MSおよびLC/MS合成カンナビノイド試験方法で使用するために適した、メタノール中の認証済み参照物質として入手できます .

化学反応の分析

反応の種類

MAM2201 N-(4-ヒドロキシペンチル)代謝物は、次のようなさまざまな化学反応を受けることができます。

酸化: ヒドロキシル基を酸化して、対応するケトンまたはカルボン酸を形成することができます。

還元: ヒドロキシル基を還元して、対応するアルカンを形成することができます。

置換: ヒドロキシル基は、置換反応に関与してエーテルまたはエステルを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)があります。

置換: 一般的な試薬には、ハロアルカンと酸ハロゲン化物があります。

生成された主要な生成物

酸化: ケトンまたはカルボン酸の形成。

還元: アルカンの形成。

置換: エーテルまたはエステルの形成。

科学研究への応用

MAM2201 N-(4-ヒドロキシペンチル)代謝物は、主に法医学的および研究用途で使用されます。これは、生物学的サンプル中の合成カンナビノイドの検出と定量のための参照標準として役立ちます。この化合物は、次の用途で使用されます。

法化学: 法医学的サンプル中の合成カンナビノイドを特定および定量する.

臨床毒性学: 合成カンナビノイドの代謝と毒性を研究する.

類似化合物との比較

MAM2201 N-(4-hydroxypentyl) metabolite is structurally similar to other synthetic cannabinoids, such as AM2201 N-(4-hydroxypentyl) metabolite . it is unique due to the presence of a hydroxyl group at the 4-position of the pentyl side chain. Similar compounds include:

AM2201 N-(4-hydroxypentyl) metabolite: A structurally related synthetic cannabinoid metabolite.

MAM2201 N-pentanoic acid: Another metabolite of MAM2201.

特性

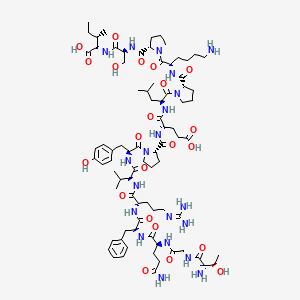

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTSWDJPCZIFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017791 | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-05-6 | |

| Record name | MAM-2201 N-(4-hydroxypentyl)metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B582679.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)